molecular formula C20H13ClFNO6S B3622128 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3622128
M. Wt: 449.8 g/mol
InChI Key: KVPXZZLYUPLGBS-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is a complex organic compound that features a benzyl group substituted with chlorine and fluorine, and a benzoate ester linked to a sulfonyl group with a nitrophenyl substituent

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO6S/c21-17-5-3-6-18(22)16(17)12-29-20(24)15-4-1-2-7-19(15)30(27,28)14-10-8-13(9-11-14)23(25)26/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXZZLYUPLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonyl intermediate, which is then esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents on the benzyl group.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 4-nitrobenzenesulfonyl chloride
  • Benzoic acid derivatives

Uniqueness

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

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